![molecular formula C22H21N3O6S B2737568 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-15-7](/img/structure/B2737568.png)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Description
The compound “N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The synthesis was characterized by 1H-NMR analysis .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin moiety, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have demonstrated significant antimicrobial potential. Researchers have synthesized various imidazole-based compounds and evaluated their effectiveness against bacteria, fungi, and parasites . Investigating the specific antibacterial and antifungal properties of this compound could lead to novel therapeutic agents.
Antitumor Properties
Certain imidazole-containing derivatives exhibit antitumor activity. For instance, a compound with a similar structure was evaluated against cancer cell lines, showing promising results . Further studies could explore the mechanism of action and potential applications in cancer therapy.
Anti-Inflammatory and Analgesic Effects
Indole derivatives, which share some structural features with imidazoles, have been associated with anti-inflammatory and analgesic properties. Compounds related to our target molecule have shown activity in these areas . Investigating their effects on inflammation and pain pathways could provide valuable insights.
Enzyme Inhibition
The studied compounds have demonstrated moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Understanding their interactions with specific enzymes may reveal therapeutic opportunities, such as targeting neurodegenerative diseases or inflammation-related pathways.
Antiprotozoal and Antibacterial Potential
Imidazole derivatives have been explored as potential antiprotozoal agents. Investigating the compound’s activity against protozoan parasites (e.g., Trypanosoma) could contribute to the development of new antiparasitic drugs. Additionally, its antibacterial potential warrants further investigation .
Ulcerogenic Index
Considering the compound’s structural resemblance to indomethacin and celecoxib, assessing its ulcerogenic index is crucial. Lower ulcerogenic potential would be desirable for any drug candidate, especially those targeting inflammation or pain management .
properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-28-16-5-3-13(9-18(16)29-2)21(27)25-22-24-15(12-32-22)11-20(26)23-14-4-6-17-19(10-14)31-8-7-30-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUNXKCLVWKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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